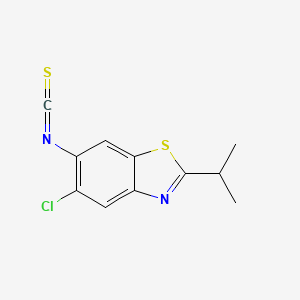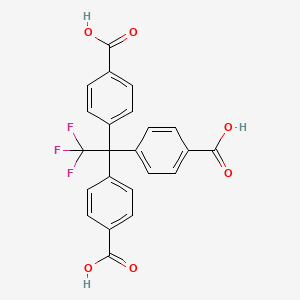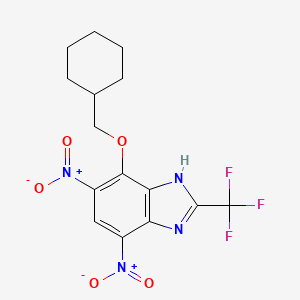
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole typically involves the reaction of 5-chloro-2-(propan-2-yl)-1,3-benzothiazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group, which may result in different reactivity and biological activity.
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Similar structure but without the chlorine atom, which could affect its chemical properties and applications.
Uniqueness
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of both the chlorine and isothiocyanate groups, which can impart distinct reactivity and potential biological activities compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
58460-05-2 |
|---|---|
Formule moléculaire |
C11H9ClN2S2 |
Poids moléculaire |
268.8 g/mol |
Nom IUPAC |
5-chloro-6-isothiocyanato-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H9ClN2S2/c1-6(2)11-14-9-3-7(12)8(13-5-15)4-10(9)16-11/h3-4,6H,1-2H3 |
Clé InChI |
YBFVJPXUMFOEOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)







![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
